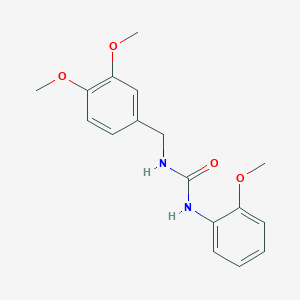![molecular formula C17H25ClN2O2 B5412404 4-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5412404.png)
4-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}-N,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}-N,3-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with a chlorine atom and two methyl groups. Additionally, it has a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), which is substituted with a methoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide group would contribute to the planarity of the molecule, while the pyrrolidine ring would introduce some three-dimensionality . The chlorine atom and the oxygen in the methoxy group would be the most electronegative atoms in the molecule, making those areas more electron-rich .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The benzamide group is typically quite stable, but could potentially undergo reactions at the carbonyl group or the benzene ring. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonyl group and the potentially polar methoxy group could make the compound somewhat soluble in polar solvents. The compound is likely to be solid at room temperature, given the presence of the rigid benzamide and pyrrolidine groups .Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-13-10-15(4-5-16(13)18)17(21)19(2)11-14-6-7-20(12-14)8-9-22-3/h4-5,10,14H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVINBGZMCWILLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)CC2CCN(C2)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5412333.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5412334.png)
![N-[3-(methylamino)propyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5412337.png)
![2-chloro-5-{3-methyl-5-oxo-4-[3-(2-propyn-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5412343.png)

![3-[3-[(5E)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5412359.png)
![N-methyl-1-[5-(1H-pyrazol-3-yl)-2-thienyl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B5412361.png)


![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5412389.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1,1-dimethylpropyl)acetamide](/img/structure/B5412391.png)
![(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B5412395.png)
![[1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5412414.png)
![N'-[(5-bromo-2-thienyl)methylene]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5412415.png)
